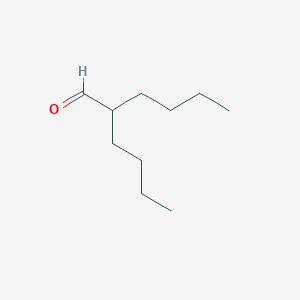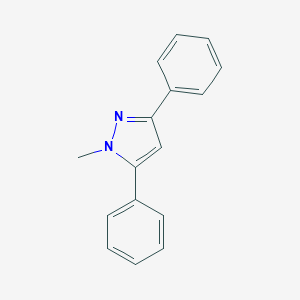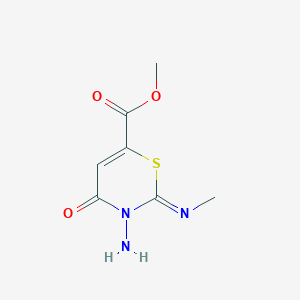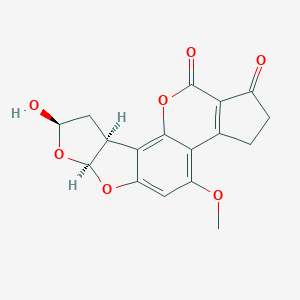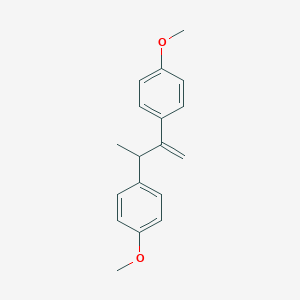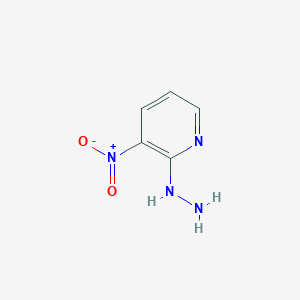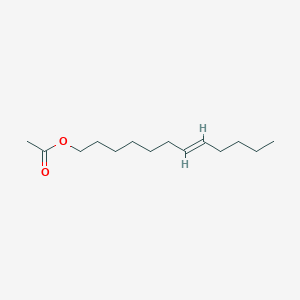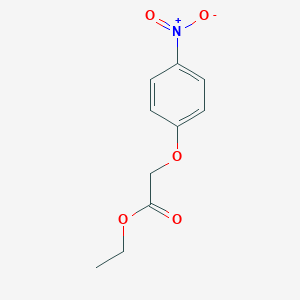
2-(4-ニトロフェノキシ)酢酸エチル
概要
説明
Ethyl 2-(4-nitrophenoxy)acetate is a useful research compound. Its molecular formula is C10H11NO5 and its molecular weight is 225.2 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 2-(4-nitrophenoxy)acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211067. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2-(4-nitrophenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4-nitrophenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
他の化合物の合成
2-(4-ニトロフェノキシ)酢酸エチルは、他の化合物の合成における出発物質として使用できます。 例えば、2-(4-アミノフェノキシ)酢酸エチルの調製に使用できます .
相間移動触媒
この化合物は、超音波処理下での他の化合物の合成のための相間移動触媒として使用されてきました . このプロセスには、収率を向上させ、反応時間を短縮するために超音波を使用することが含まれます .
ソノ触媒
2-(4-ニトロフェノキシ)酢酸エチルは、超音波を使用して化学反応を促進するプロセスであるソノ触媒で使用されてきました . これは、そうでなければ遅いか、高温を必要とする反応で特に役立ちます .
固液反応
この化合物は、特に相間移動触媒において、固液反応で使用されてきました . これらの反応は、還流コンデンサーを備えたバッチ反応器で行われます .
研究開発
比較的珍しい化合物として、2-(4-ニトロフェノキシ)酢酸エチルは、研究開発で使用されている可能性があります。 科学者は、その特性とさまざまな分野における潜在的な用途を研究している可能性があります .
安全性と取り扱い
これはアプリケーションそのものではありませんが、この化合物を取り扱う際の安全性と取り扱いは、作業において重要な側面であることに注意することが重要です。 この化合物には、特定の安全情報とそれに関連する危険ステートメントがあります .
作用機序
Target of Action
It’s known that many similar compounds interact with various enzymes and proteins within the cell .
Mode of Action
It’s known that similar compounds often interact with their targets through processes such as binding to active sites, causing conformational changes, or modulating the activity of the target .
Biochemical Pathways
Ethyl 2-(4-nitrophenoxy)acetate may affect various biochemical pathways. For instance, a study has shown that similar compounds can be converted by Escherichia coli’s NfsA and NfsB nitroreductases, and the NemA xenobiotic reductase . .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Similar compounds are known to cause various cellular responses, such as triggering signal transduction pathways, modulating gene expression, or causing cellular toxicity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2-(4-nitrophenoxy)acetate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
It is known that this compound can be produced by a genetically engineered Escherichia coli strain overexpressing the nitroreductase NfsB
Cellular Effects
It is used in proteomics research, suggesting that it may have some influence on protein expression or function .
Molecular Mechanism
It is known that this compound can be produced via a reaction involving the nitroreductase NfsB
Metabolic Pathways
It is known that this compound can be produced by a genetically engineered Escherichia coli strain overexpressing the nitroreductase NfsB , suggesting that it may be involved in nitroreductase-related metabolic pathways.
特性
IUPAC Name |
ethyl 2-(4-nitrophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-2-15-10(12)7-16-9-5-3-8(4-6-9)11(13)14/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHFNINPHJQASC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90309079 | |
| Record name | ethyl 2-(4-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90309079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19076-89-2 | |
| Record name | 19076-89-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211067 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-(4-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90309079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key advantage of using ultrasound in the synthesis of Ethyl 2-(4-nitrophenoxy)acetate?
A1: Utilizing ultrasound in a process known as sonochemistry allows for the synthesis of Ethyl 2-(4-nitrophenoxy)acetate under milder reaction conditions. [] This method employs a lower temperature (50°C) and a mild base (anhydrous potassium carbonate) compared to traditional methods, potentially reducing side reactions and improving yield. []
Q2: How is the structure of Ethyl 2-(4-nitrophenoxy)acetate characterized?
A2: The molecular structure of Ethyl 2-(4-nitrophenoxy)acetate (C10H11NO5) has been analyzed using X-ray crystallography. [] This technique revealed that the molecule has a specific conformation where the methyl group deviates significantly from the plane formed by the remaining non-hydrogen atoms. [] Furthermore, the crystal structure shows the molecules are linked together through weak C—H⋯O hydrogen bonds, forming layers within the crystal lattice. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

